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Compound of Interest

Compound Name:
1-Hydroxy-6,6-dimethyl-2-

heptene-4-yne

Cat. No.: B126703 Get Quote

An In-depth Technical Guide on 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Abstract
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key chemical intermediate, primarily

recognized for its role in the synthesis of pharmacologically active molecules. This document

provides a comprehensive overview of its molecular structure, chemical properties, and

synthesis. It is intended for an audience of researchers, scientists, and professionals in the field

of drug development. The guide details a known synthetic protocol and contextualizes the

compound's relevance as a precursor in the production of terbinafine-related compounds.

Molecular Structure and Properties
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, with the chemical formula C₉H₁₄O, is an organic

molecule featuring a hydroxyl group, a carbon-carbon double bond (alkene), and a carbon-

carbon triple bond (alkyne).[1] The presence of these functional groups makes it a versatile

building block in organic synthesis. The stereochemistry of the double bond is typically in the

(E)-configuration in synthetic routes leading to certain pharmaceutical intermediates.
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Identifier Value

IUPAC Name (2E)-6,6-dimethylhept-2-en-4-yn-1-ol

Molecular Formula C₉H₁₄O

CAS Number 173200-56-1[2]

PubChem CID 11051719[1]

Physicochemical Properties
Property Value

Molecular Weight 138.21 g/mol

Appearance Liquid[3]

Purity Typically >95%[3]

Note: Detailed experimental data on properties like boiling point, melting point, and density are

not consistently reported in publicly available literature.

Synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-
yne
The synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne can be achieved via a

Sonogashira coupling reaction. This method is outlined in patent literature describing the

preparation of intermediates for the antifungal drug Terbinafine.[4]

Synthetic Workflow
The synthesis involves the coupling of an alkenyl halide with a terminal alkyne, catalyzed by a

palladium complex.
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Caption: Synthetic workflow for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Experimental Protocol: Sonogashira Coupling
The following is a representative protocol based on the principles described in the synthesis of

related compounds.[4]

Reaction Setup: A reaction vessel is charged with (E)-1-hydroxy-3-chloro-propylene and tert-

butyl acetylene as the starting materials.[4]

Catalyst System: A palladium catalyst (e.g., a palladium-phosphine complex) and a copper(I)

co-catalyst (e.g., cuprous iodide) are added. An organic amine (e.g., triethylamine) is used

as the base and solvent.[4][5]

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically

ranging from ambient to slightly elevated temperatures (e.g., 40°C), for a period of 10 to 50

hours.[5]

Work-up and Purification: Upon completion, the reaction mixture is typically washed with

dilute aqueous solutions (e.g., dilute ammonia water) to remove the amine hydrochloride salt

and other water-soluble impurities.[5] The organic layer is then dried, and the solvent is

removed under reduced pressure. The resulting crude product can be purified by methods
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such as vacuum distillation or column chromatography to yield pure (E)-1-Hydroxy-6,6-
dimethyl-2-heptene-4-yne.

Role in Pharmaceutical Synthesis
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a valuable intermediate in the synthesis of N-

Desmethyl Terbinafine, which is a metabolite of the widely used antimycotic drug, Terbinafine.

[2] Terbinafine functions by inhibiting squalene epoxidase, an enzyme involved in the fungal

ergosterol biosynthesis pathway.

Synthetic Pathway to Terbinafine Intermediate
The hydroxyl group of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne serves as a handle for

further functionalization, such as conversion to a leaving group (e.g., a chloride) to facilitate

subsequent nucleophilic substitution reactions in the total synthesis of Terbinafine and its

analogues.
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Caption: Role as an intermediate in the synthesis of Terbinafine.

Protocol: Chlorination
A general procedure for the chlorination of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to form

the corresponding chloride is as follows:[4]

Dissolution: (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is dissolved in a non-polar

solvent such as hexane.[4]

Cooling: The solution is cooled to a low temperature (e.g., 0-10°C).

Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl₂) or a

Vilsmeier reagent (prepared from reagents like oxalyl chloride and DMF), is added dropwise

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b126703?utm_src=pdf-body
https://www.benchchem.com/product/b126703?utm_src=pdf-body
https://www.benchchem.com/product/b126703?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4875071.htm
https://www.benchchem.com/product/b126703?utm_src=pdf-body
https://www.benchchem.com/product/b126703?utm_src=pdf-body-img
https://www.benchchem.com/product/b126703?utm_src=pdf-body
https://patents.google.com/patent/CN105016966A/en
https://www.benchchem.com/product/b126703?utm_src=pdf-body
https://patents.google.com/patent/CN105016966A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


while maintaining the low temperature.[4]

Reaction Monitoring: The reaction is monitored for completion using a suitable analytical

technique, such as Gas Chromatography (GC).

Quenching and Extraction: Once the starting material is consumed, the reaction is quenched

by carefully adding it to ice-cold water. The product is then extracted into the organic layer.

Purification: The organic layer is washed, dried, and concentrated under reduced pressure to

yield (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne.[4]

Spectroscopic Characterization (Predicted)
While specific, detailed spectroscopic data for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is

not readily available in peer-reviewed literature, its structure allows for the prediction of key

signals that would be observed in standard analytical experiments.

General Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated

solvent such as chloroform-d (CDCl₃). Tetramethylsilane (TMS) would serve as the internal

standard.

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform

infrared (FTIR) spectrometer. The neat liquid sample would be analyzed between thin salt

plates (e.g., NaCl or KBr).

Mass Spectrometry (MS): Mass spectral data would be collected using a mass spectrometer,

likely with an electron ionization (EI) source coupled with a Gas Chromatograph (GC-MS) for

separation and identification.

Expected Spectroscopic Features
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Technique Expected Signals/Features

¹H NMR

- Signal for the hydroxyl proton (-OH), typically a

broad singlet. - Signals for the vinyl protons (-

CH=CH-), showing characteristic coupling

constants for the (E)-isomer. - Signal for the

methylene protons adjacent to the hydroxyl

group (-CH₂OH). - A sharp singlet for the nine

equivalent protons of the tert-butyl group (-

(CH₃)₃).

¹³C NMR

- Signals for the sp-hybridized carbons of the

alkyne (-C≡C-). - Signals for the sp²-hybridized

carbons of the alkene (-CH=CH-). - Signal for

the carbon of the tert-butyl group and the

quaternary carbon it is attached to. - Signal for

the carbon bearing the hydroxyl group (-

CH₂OH).

IR

- A broad absorption band around 3300-3400

cm⁻¹ corresponding to the O-H stretching of the

alcohol. - A sharp, weak absorption band around

2200-2250 cm⁻¹ for the C≡C stretching of the

alkyne. - An absorption band around 1650-1680

cm⁻¹ for the C=C stretching of the alkene. - A

strong absorption around 960-980 cm⁻¹ would

confirm the trans (E) configuration of the double

bond.

Mass Spec

- A molecular ion peak (M⁺) corresponding to

the molecular weight of the compound. -

Characteristic fragmentation patterns, including

the loss of a methyl group (M-15) and the stable

tert-butyl cation.

This guide provides a foundational understanding of 1-Hydroxy-6,6-dimethyl-2-heptene-4-
yne, summarizing its structure, synthesis, and significance as a pharmaceutical intermediate.
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Further experimental investigation would be required to fully characterize its physicochemical

and toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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